Improved Lipophilicity for CNS Drug Discovery vs. Unsubstituted Core
The 8-cyano group significantly elevates lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine core, a critical factor for blood-brain barrier (BBB) penetration in CNS drug development. The target compound has a calculated LogP of 1.58 , which is substantially higher than the unsubstituted parent imidazo[1,2-a]pyridine core's LogP of ~1.20-1.33 . This difference enhances the potential for passive diffusion across biological membranes, making the cyano-substituted scaffold a more suitable starting point for CNS programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (unsubstituted core): LogP = 1.20-1.33 |
| Quantified Difference | Approximately 0.25-0.38 LogP units higher, indicating significantly increased lipophilicity |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
Higher LogP correlates with improved membrane permeability, a critical requirement for CNS drug candidates, and distinguishes this scaffold from less lipophilic alternatives.
